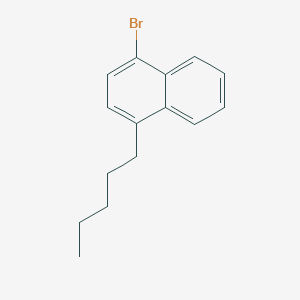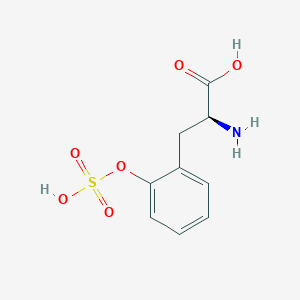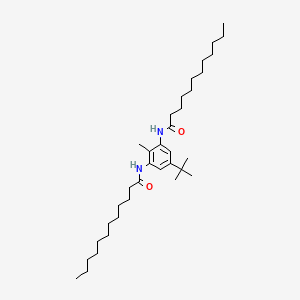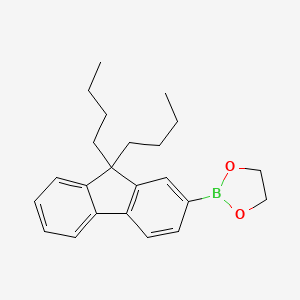![molecular formula C30H33PSi B12537582 Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- CAS No. 651329-83-8](/img/structure/B12537582.png)
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- is a compound known for its unique structure and properties. It is often used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound features a phosphine oxide group connected to a triphenylsilane moiety, which contributes to its high dipole moment and electron-deficient nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include hexamethyldisilazane, diethyl(trimethylsilyl)amine, and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phosphine oxide group and the triphenylsilane moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as triphenylphosphine and diphenyldisiloxane are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce phosphines .
Wissenschaftliche Forschungsanwendungen
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a blocking and host material in the formation of organic electronic devices like OLEDs.
Biology: Its unique properties make it useful in various biochemical assays and studies.
Wirkmechanismus
The mechanism by which phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- exerts its effects is primarily through its interaction with electron-deficient sites. The compound’s high dipole moment and electron-deficient nature allow it to efficiently participate in electron transfer processes, making it suitable for use in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide-4-(triphenylsilyl)phenyl: Similar structure but different electronic properties.
Triphenylphosphine oxide: Lacks the triphenylsilane moiety, resulting in different reactivity and applications.
Uniqueness
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- stands out due to its high dipole moment and electron-deficient nature, which make it particularly effective in electronic applications. Its unique structure allows for efficient electron injection and hole blocking, enhancing the performance of devices like OLEDs .
Eigenschaften
CAS-Nummer |
651329-83-8 |
|---|---|
Molekularformel |
C30H33PSi |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
di(propan-2-yl)-(4-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C30H33PSi/c1-24(2)31(25(3)4)26-20-22-30(23-21-26)32(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-25H,1-4H3 |
InChI-Schlüssel |
YGVRCQNKABADFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)


![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)


![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)





